Benzenesulfonamide, N-(4-(4-ethyl-2-morpholinyl)-2-methylphenyl)-4-(1-methylethyl)-

Übersicht

Beschreibung

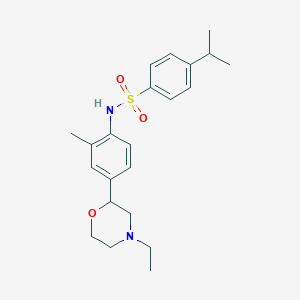

N-[4-(4-Ethyl-2-morpholinyl)-2-methylphenyl]-4-(1-methylethyl)benzenesulfonamide is a derivative of Morpholine and can be used as a D3 dopamine antagonist useful in the treatment and prevention of diseases.

Wirkmechanismus

Target of Action

PF-04363467 primarily targets the Dopamine D3 and D2 receptors . These receptors are part of the dopamine system, which plays a crucial role in reward, motivation, and movement among other functions. The D3 receptor, in particular, has been implicated in various psychiatric disorders, including substance use disorders .

Mode of Action

PF-04363467 acts as a Dopamine D3/D2 receptor antagonist . It has a 100-fold selectivity for D3 with a Ki value of 3.1 nM for D3R compared to a Ki value of 692 nM for D2R . This means that it preferentially binds to the D3 receptor, blocking its activation and thereby inhibiting the effects of dopamine on this receptor .

Biochemical Pathways

The antagonism of D3/D2 receptors by PF-04363467 affects the dopaminergic pathways in the brain . By blocking the D3 receptor, PF-04363467 can modulate the activity of these pathways, potentially altering the release and effects of dopamine and other neurotransmitters .

Pharmacokinetics

This suggests that it can cross the blood-brain barrier, a crucial property for drugs that act on targets within the central nervous system .

Result of Action

In preclinical studies, PF-04363467 has been shown to attenuate opioid drug-seeking behavior in a rat model of addiction . Importantly, it did this without causing the extrapyramidal symptoms often associated with D2 receptor antagonism . This suggests that PF-04363467 might have a unique in vivo profile, potentially making it a valuable tool in the treatment of addiction .

Biologische Aktivität

Benzenesulfonamide, specifically N-(4-(4-ethyl-2-morpholinyl)-2-methylphenyl)-4-(1-methylethyl)- , also known as PF-04363467, is a compound of significant interest in medicinal chemistry due to its unique structure and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

PF-04363467 is characterized by the following structural features:

- Molecular Formula : C22H30N2O3S

- Molecular Weight : 402.6 g/mol

- IUPAC Name : N-[4-(4-ethylmorpholin-2-yl)-2-methylphenyl]-4-propan-2-ylbenzenesulfonamide

- CAS Number : 1010382-72-5

The compound contains a sulfonamide functional group attached to a benzene ring, with an ethyl-substituted morpholine moiety and an isopropyl group, contributing to its biological activity and selectivity for certain receptors.

PF-04363467 primarily acts as a Dopamine D3/D2 receptor antagonist , exhibiting a remarkable selectivity for the D3 receptor. The compound demonstrates:

- Ki value for D3 receptor : 3.1 nM

- Ki value for D2 receptor : 692 nM

This 100-fold selectivity for the D3 receptor indicates its potential in targeting dopaminergic pathways involved in various neurological conditions, particularly those related to substance use disorders.

Antagonistic Effects on Dopamine Receptors

In preclinical studies, PF-04363467 has shown promising results in modulating dopaminergic signaling:

- Opioid Self-administration : The compound has been tested in vivo, where it dose-dependently attenuated opioid self-administration and drug-seeking behavior in rat models. This suggests its potential utility in treating addiction-related disorders.

- Substance Use Disorders : Given its mechanism of action, PF-04363467 is being explored as a therapeutic agent for various substance use disorders, including tobacco use disorder. Its ability to selectively inhibit D3 receptors may help reduce cravings and withdrawal symptoms.

Research Findings

Several studies have evaluated the biological activity of PF-04363467:

Case Study Summaries

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Dopamine Receptor Antagonism

One of the primary applications of this compound is as a dopamine D3 receptor antagonist . Research indicates that it exhibits a high selectivity for the D3 receptor over the D2 receptor, with a Ki value of 3.1 nM for D3R compared to 692 nM for D2R. This selectivity suggests potential therapeutic benefits in treating conditions associated with dopamine dysregulation, such as:

- Substance Use Disorders : Preclinical studies have demonstrated that this compound can attenuate opioid self-administration and drug-seeking behavior in rat models, indicating its potential utility in addiction therapies.

- Tobacco Use Disorder : Given its effects on dopamine pathways, it may also be beneficial in managing nicotine dependence.

Methodologies for Application

The compound has been tested using various methodologies:

- In Vivo Studies : Animal models have been utilized to assess the efficacy of N-(4-(4-ethyl-2-morpholinyl)-2-methylphenyl)-4-(1-methylethyl)-benzenesulfonamide in reducing drug-seeking behavior. These studies typically involve operant conditioning paradigms to evaluate the compound's impact on self-administration behaviors.

- Preclinical Trials : The compound has undergone rigorous testing in preclinical settings to establish its pharmacokinetic properties and therapeutic potential.

Comparative Analysis with Related Compounds

The following table summarizes notable compounds related to benzenesulfonamides, highlighting their unique attributes:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Sulfanilamide | Basic sulfanilamide structure | First synthetic antibacterial drug |

| Acetazolamide | Contains a carbonic anhydrase inhibitor | Used primarily for glaucoma treatment |

| Benzothiazole Sulfonamides | Incorporates a benzothiazole ring | Exhibits different antimicrobial properties |

This comparison illustrates the diversity within the sulfonamide class while emphasizing the specific substituents of N-(4-(4-ethyl-2-morpholinyl)-2-methylphenyl)-4-(1-methylethyl)-benzenesulfonamide that enhance its biological activity and application potential.

Case Studies and Research Findings

Recent studies have focused on the compound's role in modulating dopamine receptor activity. For instance:

- Opioid Self-Administration Model : In experiments involving rats trained to self-administer opioids, administration of the compound resulted in a significant reduction in opioid-seeking behavior, suggesting its potential as a treatment for opioid addiction.

- Dopamine Selectivity : The compound's remarkable selectivity for D3 receptors positions it as a candidate for further exploration in treating neuropsychiatric disorders where dopamine modulation is critical.

Eigenschaften

IUPAC Name |

N-[4-(4-ethylmorpholin-2-yl)-2-methylphenyl]-4-propan-2-ylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N2O3S/c1-5-24-12-13-27-22(15-24)19-8-11-21(17(4)14-19)23-28(25,26)20-9-6-18(7-10-20)16(2)3/h6-11,14,16,22-23H,5,12-13,15H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVIVAENOUMHBBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCOC(C1)C2=CC(=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1010382-72-5 | |

| Record name | PF-04363467 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1010382725 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PF-04363467 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3G84J71F78 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.